molecular formula C19H29N3O B5723424 N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Cat. No.: B5723424
M. Wt: 315.5 g/mol
InChI Key: GKMOLWLDSYCZBV-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is a chemical compound with the molecular formula C19H29N3O It is known for its unique structure, which includes a piperazine ring substituted with a cyclohexyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide typically involves the reaction of 2,3-dimethylphenylpiperazine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
  • N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxylate
  • N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxylamide

Uniqueness

N-cyclohexyl-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide stands out due to its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMOLWLDSYCZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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